methyl (15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SF2370, also known as Antibiotic K 252a or Antibiotic SF 2370, is a compound isolated from the soil fungus Nocardiopsis species. It is a staurosporine analog and functions as a potent protein kinase inhibitor. This compound has been extensively studied for its ability to inhibit various protein kinases, including protein kinase C, protein kinase A, calcium/calmodulin-dependent kinase type II, and phosphorylase kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SF2370 involves several steps, starting from readily available starting materials. The key steps include the formation of the staurosporine core structure, followed by specific modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of SF2370 involves large-scale fermentation of the Nocardiopsis species, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of SF2370, and the extraction involves solvent extraction and chromatographic techniques to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
SF2370 undergoes various chemical reactions, including:
Oxidation: SF2370 can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in SF2370.
Substitution: Substitution reactions can introduce new functional groups into the SF2370 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
SF2370 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein kinase inhibition and signal transduction pathways.
Biology: Employed in cell culture experiments to investigate the role of protein kinases in cellular processes.
Medicine: Explored for its potential therapeutic applications in treating diseases related to abnormal protein kinase activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of kinase inhibitors and other bioactive compounds
Mechanism of Action
SF2370 exerts its effects by inhibiting the activity of various protein kinases. It binds to the ATP-binding site of the kinases, preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival. The molecular targets of SF2370 include protein kinase C, protein kinase A, calcium/calmodulin-dependent kinase type II, and phosphorylase kinase .
Comparison with Similar Compounds
Similar Compounds
Staurosporine: A structurally related compound with similar kinase inhibitory properties.
K252b: Another analog with distinct functional groups and slightly different inhibitory profiles.
UCN-01: A derivative of staurosporine with enhanced selectivity for certain kinases
Uniqueness
SF2370 is unique due to its high potency and broad-spectrum inhibition of multiple protein kinases. Its ability to inhibit a wide range of kinases makes it a valuable tool for studying kinase signaling pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C27H21N3O5 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl (15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m0/s1 |
InChI Key |
KOZFSFOOLUUIGY-BEJFKGIZSA-N |
Isomeric SMILES |
C[C@@]12[C@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Pictograms |
Irritant |
Synonyms |
SF 2370 SF-2370 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.